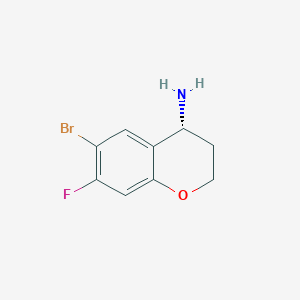

(R)-6-Bromo-7-fluorochroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

(4R)-6-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrFNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |

InChI Key |

SBMBPLQOIUUGJK-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@@H]1N)Br)F |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)Br)F |

Origin of Product |

United States |

Structural Characterization and Advanced Spectroscopic Analysis of R 6 Bromo 7 Fluorochroman 4 Amine and Its Derivatives

High-Resolution Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of a compound can be determined. youtube.comslideshare.netirisotope.com

The ¹H NMR spectrum of (R)-6-Bromo-7-fluorochroman-4-amine is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons. The substitution pattern on the aromatic ring, with a bromine atom at position 6 and a fluorine atom at position 7, will significantly influence the chemical shifts and coupling patterns of the remaining aromatic protons.

The proton at C5 would likely appear as a doublet due to coupling with the fluorine atom at C7, a phenomenon known as through-space coupling, or a more complex multiplet if additional couplings are resolved. The proton at C8 is expected to be a doublet. In the aliphatic region of the chroman ring, the proton at the chiral center (C4) would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene (B1212753) protons at C3 and the amine protons. The protons of the methylene groups at C2 and C3 would present as complex multiplets due to their diastereotopic nature and coupling to each other and to the proton at C4.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | ~7.2 - 7.4 | d | JH-F = ~2-4 Hz |

| H-8 | ~6.8 - 7.0 | d | JH-H = ~8-9 Hz |

| H-4 | ~4.0 - 4.3 | m | |

| H-2 | ~4.1 - 4.4 | m | |

| H-3 | ~1.9 - 2.3 | m | |

| NH₂ | ~1.5 - 2.5 | br s |

Note: These are predicted values and actual experimental data may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the nature of the substituents. libretexts.org

The carbon atom attached to the fluorine (C7) will appear as a doublet due to ¹JC-F coupling, and its chemical shift will be significantly downfield. The carbon bearing the bromine atom (C6) will also be downfield, though the effect is generally less pronounced than that of fluorine. The aromatic carbons will resonate in the typical range of 110-160 ppm. The benzylic carbon (C4) attached to the amine group will be found in the range of 45-55 ppm, while the other aliphatic carbons of the chroman ring (C2 and C3) will appear at higher fields.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~65 - 70 |

| C-3 | ~28 - 33 |

| C-4 | ~48 - 53 |

| C-4a | ~120 - 125 |

| C-5 | ~115 - 120 (d, JC-F) |

| C-6 | ~118 - 123 |

| C-7 | ~155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-8 | ~110 - 115 |

| C-8a | ~145 - 150 |

Note: These are predicted values and actual experimental data may vary. The signal for C-7 will be a doublet with a large coupling constant due to the directly attached fluorine.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. rsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of an aryl fluoride. This signal will likely appear as a doublet of doublets due to coupling with the ortho- and meta-protons on the aromatic ring.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of chiral molecules. columbia.edunanalysis.comspbu.rulibretexts.orgyoutube.com A NOESY experiment detects through-space interactions between protons that are in close proximity. columbia.edulibretexts.org For this compound, a NOESY spectrum would be instrumental in confirming the relative stereochemistry of the amine group at the C4 position. A cross-peak between the C4 proton and one of the protons on the C3 or C5 positions would provide definitive evidence for their spatial relationship, confirming the (R) configuration.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govunideb.hu High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) would provide the accurate mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₉H₉BrFNO. spectroscopyonline.com

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information. nih.gov Characteristic fragmentation of chroman derivatives often involves a retro-Diels-Alder reaction of the dihydropyran ring. nih.gov For this compound, key fragmentation pathways would likely include the loss of the amine group, as well as cleavage of the chroman ring system. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 246.998, 248.996 | Molecular ion peak showing the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) |

| [M-NH₂]⁺ | 230.993, 232.991 | Loss of the amino group |

| C₇H₄BrFO⁺ | 201.948, 203.946 | Fragment from retro-Diels-Alder reaction |

Note: These are predicted m/z values for the major isotopes and actual experimental data may show additional fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum provides definitive evidence for its key structural components.

The primary amine (–NH₂) group is a key functional group in this molecule. Primary amines are characterized by two distinct N–H stretching vibrations in the region of 3500-3200 cm⁻¹: an asymmetric and a symmetric stretch. orgchemboulder.comlibretexts.org These bands are typically weaker and sharper than the broad O–H bands found in alcohols. libretexts.org Additionally, the N–H bending vibration (scissoring) for a primary amine is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com The C–N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The aromatic part of the chroman ring system also gives rise to characteristic absorption bands. The aromatic C–H stretching vibrations are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. orgchemboulder.compressbooks.pub The carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The substitution pattern on the benzene (B151609) ring, with bromo and fluoro groups, influences the exact position and intensity of these bands, as well as the out-of-plane C–H bending vibrations in the 900-675 cm⁻¹ region. orgchemboulder.com

The presence of the C–Br and C–F bonds will also result in characteristic absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹), although these can be more difficult to assign definitively without comparative analysis. The aliphatic C-H stretching of the chroman ring's saturated portion will show strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3200 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aromatic C-N | Stretching | 1335 - 1250 |

| C-O-C (Ether) | Asymmetric Stretch | 1270 - 1200 |

| C-F | Stretching | 1400 - 1000 |

| C-Br | Stretching | 690 - 515 |

This table is generated based on established correlation charts for IR spectroscopy. Actual values may vary.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

For this compound, a successful single-crystal X-ray analysis would definitively confirm its molecular structure. It would reveal the conformation of the dihydropyran ring of the chroman system, which typically adopts a half-chair or twist-boat conformation. nih.gov The analysis would also show the precise spatial relationship between the amine group at the C4 position and the bromo and fluoro substituents on the aromatic ring.

In the crystal structure of related bromo- and fluoro-substituted heterocyclic compounds, intermolecular interactions such as hydrogen bonding (e.g., N–H···O, C–H···O) and halogen bonding (e.g., C–Br···π) are often observed, which stabilize the crystal packing. researchgate.netresearchgate.net For this compound, the primary amine group can act as a hydrogen bond donor, and the fluorine and oxygen atoms can act as acceptors, leading to a network of hydrogen bonds in the solid state.

It is important to note that obtaining single crystals suitable for X-ray diffraction can be a significant challenge for chroman derivatives. acs.org However, when successful, the resulting data is the gold standard for structural elucidation.

Table 2: Illustrative X-ray Crystallographic Data for a Substituted Chroman Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | e.g., C-N, C-Br, C-F |

| Bond Angles (°) | e.g., C-C-N, C-C-Br |

| Torsion Angles (°) | Defines ring conformation |

| Intermolecular Interactions | Hydrogen bonds, Halogen bonds |

This table presents the type of data obtained from an X-ray crystallography experiment. The specific values are hypothetical for a related structure as no published crystal structure for this compound was found.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). wikipedia.org When plane-polarized light is passed through a solution containing a single enantiomer, the plane of light is rotated. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the compound. The (R) and (S) enantiomers of a chiral molecule will rotate plane-polarized light by an equal amount but in opposite directions. wikipedia.org

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is determined using a polarimeter and is calculated based on the observed rotation, the concentration of the sample, and the path length of the light through the sample. The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line, 589.3 nm).

For this compound, measuring the optical rotation is crucial for two main reasons:

Confirmation of Chirality: A non-zero optical rotation confirms that the synthesized compound is indeed chiral and not a racemic mixture (an equal mixture of both enantiomers, which is optically inactive). libretexts.org

Assessment of Enantiomeric Purity: The enantiomeric purity or enantiomeric excess (ee) of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer. The optical purity is defined as the ratio of the observed specific rotation to the specific rotation of the pure enantiomer, multiplied by 100%. libretexts.org

The sign of the rotation (+ for dextrorotatory, - for levorotatory) for this compound would need to be determined experimentally. For chiral 2-substituted chromanes, the sign of the specific optical rotation has been correlated with the helicity of the dihydropyran ring. nih.gov

Table 3: Parameters in Optical Rotation Measurement

| Parameter | Symbol | Description |

| Observed Rotation | α | The measured angle of rotation in degrees. |

| Specific Rotation | [α] | A standardized value for a specific compound. |

| Temperature | T | The temperature at which the measurement is taken (°C). |

| Wavelength | λ | The wavelength of the light used (nm), typically the Na D-line. |

| Path Length | l | The length of the polarimeter cell (dm). |

| Concentration | c | The concentration of the sample solution (g/mL). |

| Enantiomeric Excess | ee (%) | A measure of the purity of one enantiomer over the other. |

Computational and Theoretical Chemistry Studies of R 6 Bromo 7 Fluorochroman 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the molecule.

The electronic structure of (R)-6-Bromo-7-fluorochroman-4-amine is significantly influenced by its halogen substituents. The fluorine atom at the C7 position and the bromine atom at the C6 position modulate the electron density of the aromatic ring. Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect, which can lower the energy of molecular orbitals and influence the acidity of nearby protons. nih.gov This effect can alter the molecule's reactivity and its potential as a ligand in biological systems.

DFT calculations are employed to quantify these properties. Frontier Molecular Orbital (HOMO-LUMO) analysis, for example, provides insight into the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. From the HOMO and LUMO energies, several key chemical descriptors can be calculated to predict reactivity and stability. chemrxiv.org

| Calculated Property | Formula | Predicted Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Susceptibility of a molecule to lose an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Ability of a molecule to accept an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity of a species to accept electrons. |

Computational studies on related fluorinated aromatic compounds confirm that these methods are essential for making rational predictions about the effects of fluorination on molecular properties. nih.govdigitellinc.com

The chroman ring system is not planar. Computational studies on related 6-substituted chroman-4-amines show that the dihydropyran ring typically adopts a stable half-chair conformation to minimize steric strain. For chiral chromanes, the specific three-dimensional structure and the helicity of this ring (described as P for clockwise or M for counter-clockwise twist) are fundamental to its properties. mdpi.com

DFT calculations are critical for performing conformational analysis to identify the most stable, low-energy conformers. mdpi.com For this compound, the orientation of the amine group at the chiral C4 center can be either axial or equatorial. Theoretical calculations can determine the energy difference between these conformers and the energy barriers for their interconversion. This analysis is crucial as the biological activity of chiral molecules is often dependent on a single, preferred conformation.

| Structural Feature | Description | Significance |

|---|---|---|

| Dihydropyran Ring Conformation | Typically adopts a half-chair form. | Minimizes ring strain and determines the spatial arrangement of substituents. |

| Amine Group Orientation | Can be in an axial or equatorial position relative to the dihydropyran ring. | Affects steric hindrance and the ability to form intermolecular interactions (e.g., hydrogen bonds). |

| Ring Helicity | The dihydropyran ring possesses a twist, described as P- or M-helicity. mdpi.com | Fundamentally linked to the molecule's chiroptical properties and stereochemistry. mdpi.com |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum calculations provide insight into static structures, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. For a molecule like this compound, MD simulations can predict its flexibility and its stability when interacting with a biological target, such as a protein.

In studies of related chromanone derivatives, all-atom MD simulations have been used to validate docking poses and assess the stability of ligand-protein complexes. nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To measure the stability of the protein and the ligand's position in the binding site over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Free Energy Landscape (FEL): To explore the conformational states of the complex and identify the most stable binding configurations.

These simulations provide a dynamic picture that is often more representative of the physiological environment than a single static structure. nih.gov The computational characterization of fluorinated peptides has also demonstrated that MD simulations can rationalize conformational changes induced by fluorine atoms. nih.gov

Molecular Docking Studies and Binding Mode Prediction for Mechanistic Insight

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery and for generating hypotheses about a molecule's mechanism of action. Studies on various chroman and chromanone derivatives have successfully used docking to predict their binding modes. nih.govnih.govepa.govresearchgate.net

For this compound, docking studies could be performed against potential targets to predict its binding affinity and interaction patterns. For instance, related chroman derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and cyclin-dependent kinase 4 (CDK4). nih.govnih.gov These studies show that binding is often stabilized by a combination of hydrogen bonds (e.g., with the amine group) and hydrophobic interactions with the chroman core. nih.gov The presence of the electron-withdrawing fluorine group can also contribute to specific interactions within a binding pocket. nih.gov

| Compound Class | Protein Target | Reported Binding Interactions | Reference |

|---|---|---|---|

| Fluorinated Spiro-Chromanone Hybrids | Acetylcholinesterase (AChE) | Hydrogen bonding and hydrophobic interactions. | nih.gov |

| Chromanone Congeners | Cyclin-Dependent Kinase 4 (CDK4) | Stronger binding affinity due to hydrophobic and H-bonding interactions. nih.gov | nih.gov |

| Chroman-4-one Fused Thiadiazoles | Gamma-Secretase | Binding to the active site with favorable interaction energies. researchgate.net | researchgate.net |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT is a powerful tool not only for studying stable molecules but also for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the most likely pathway for a reaction.

For this compound, DFT could be used to investigate its synthesis. For example, the synthesis of chiral amines often involves the reduction of a ketone or an imine, or a transamination reaction. nih.gov DFT studies on the reaction between aldehydes and amines have successfully identified multiple transition states, corresponding to nucleophilic attack, internal rearrangement, and elimination of water to form the final product. nih.govcanterbury.ac.uk Similarly, DFT has been used to investigate the mechanism of ring-opening reactions catalyzed by amines. rsc.org Such studies provide invaluable, atomistic-level detail on reaction barriers and intermediates that is difficult to obtain experimentally.

| Step | Description | Computational Output |

|---|---|---|

| 1. Geometry Optimization | Optimize the 3D structures of reactants, intermediates, and products to find their lowest energy states. | Optimized geometries and electronic energies. |

| 2. Transition State (TS) Search | Locate the highest energy point (saddle point) along the reaction coordinate connecting reactants and products. | Geometry of the transition state. |

| 3. Frequency Calculation | Confirm that reactants/products have all positive vibrational frequencies and the TS has exactly one imaginary frequency. | Vibrational frequencies and zero-point energies. |

| 4. Energy Profile Construction | Plot the relative energies of all species along the reaction pathway to determine activation barriers. | Reaction energy diagram. |

In Silico Predictions of Molecular Interaction Profiles (e.g., Lipophilicity in mechanistic context)

In silico methods are used to predict a wide range of molecular properties that are crucial for understanding a compound's behavior, particularly in a biological context. Besides the quantum chemical properties mentioned earlier, these include physicochemical properties that govern pharmacokinetics.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter that affects a molecule's solubility, membrane permeability, and metabolic stability. researchgate.net The lipophilic nature of the chroman core helps molecules cross cell membranes. researchgate.net This property can be calculated using various computational models. In studies of related heterocyclic compounds, calculated LogP (cLogP) values have been used to assess their drug-likeness. mdpi.com For this compound, the bromo and fluoro substituents would significantly impact its lipophilicity, a factor that must be considered in the context of its interactions with lipophilic binding pockets or its ability to cross the blood-brain barrier.

| Property | Typical Metric | Mechanistic Context/Relevance |

|---|---|---|

| Lipophilicity | cLogP / cLogD | Predicts solubility, membrane permeability, and binding to hydrophobic pockets. researchgate.netmdpi.com |

| Polar Surface Area | PSA / TPSA | Correlates with passive molecular transport through membranes and blood-brain barrier penetration. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Key determinant of binding specificity and affinity to biological targets. nih.gov |

| Molecular Size/Shape | Molecular Weight, Molar Refractivity | Influences steric fit within a receptor's binding site. |

Structure Activity Relationship Sar and Mechanistic Exploration of R 6 Bromo 7 Fluorochroman 4 Amine Derivatives

Impact of Halogenation (Bromine and Fluorine) on Molecular Recognition and Functionality

The presence of both bromine and fluorine on the aromatic ring of the chroman scaffold significantly influences the molecule's properties. Halogens modulate electronic distribution, steric profile, and metabolic stability, all of which are crucial for its biological activity.

Electronic Effects and Their Influence on Ligand-Target Interactions

The introduction of halogen atoms, particularly the highly electronegative fluorine, can profoundly alter the electronic nature of a molecule, thereby affecting its interactions with protein targets. nih.gov Fluorine's strong electron-withdrawing capabilities can reduce the electron density of the aromatic ring to which it is attached. nih.gov This modification can weaken certain interactions, such as π-stacking with aromatic residues in a protein's binding pocket. nih.gov

However, this electron-withdrawing effect can also be advantageous. It can create favorable multipolar interactions between the C-F bond and polar groups on the protein, such as backbone carbonyls. acs.org For instance, research on thrombin inhibitors has shown that replacing a hydrogen atom with fluorine can lead to a five-fold increase in potency due to a close interaction (3.1 Å) with an asparagine residue's carbonyl group. acs.org In the context of the chroman-4-amine (B2768764) scaffold, studies on related chroman-4-one inhibitors have demonstrated that electron-poor compounds, often achieved through electron-withdrawing substituents, are generally more potent. researchgate.net The bromine at the 6-position and the fluorine at the 7-position of (R)-6-Bromo-7-fluorochroman-4-amine both contribute to this electron-withdrawing character, which is considered favorable for the activity of SIRT2 inhibitors based on the chroman-4-one scaffold. researchgate.net

Steric Contributions to Binding Affinity and Specificity

While fluorine is the smallest of the halogens, its introduction can still induce conformational changes that affect binding. acs.org Its van der Waals radius is small enough that it can often be exchanged for a hydrogen atom without creating significant steric clashes. nih.gov Bromine, being larger, introduces more significant steric bulk. The position of these halogens on the chroman ring is critical. In studies of Ru-based catalysts with amine ligands, the steric hindrance of the ligands, often defined by the cone angle, directly influences the reaction mechanism and success. nih.gov

For chroman-based structures, the substituents on the aromatic ring are necessary for achieving inhibitory activity. researchgate.net Specifically, larger, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable in chroman-4-one inhibitors of SIRT2. researchgate.net This suggests that the steric bulk of the bromine atom at the 6-position of this compound could contribute positively to binding affinity by occupying a specific pocket in the target protein. The combination of the larger bromine and smaller fluorine provides a unique steric and electronic profile that can be exploited to achieve high affinity and specificity.

Modulatory Role of Halogens on Metabolic Stability in Research Models

A common strategy in drug design is the introduction of halogens to block metabolically labile sites on a molecule, thereby enhancing its metabolic stability and pharmacokinetic profile. The C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which are often responsible for the oxidative metabolism of drugs. This makes fluorination a valuable tool for improving a compound's half-life. acs.org

Research on various classes of compounds has demonstrated this principle. For example, in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, piperidine (B6355638) analogues showed improved metabolic stability in rat liver microsomes compared to their non-halogenated counterparts. The introduction of fluorine atoms is a recognized strategy to optimize pharmacokinetic parameters like lipophilicity and permeability. acs.org In this compound, the fluorine at the 7-position and the bromine at the 6-position can shield these positions from metabolic attack, potentially leading to improved stability and a more favorable drug-like profile in research models.

Significance of the Chiral Center at C4 in Determining Mechanistic Activity

The stereochemistry of a molecule is fundamentally important for its biological activity, as drug targets like enzymes and receptors are themselves chiral. The (R)-configuration at the C4 position of the chroman-4-amine scaffold dictates the three-dimensional orientation of the amine group, which is often a key pharmacophoric feature responsible for crucial interactions with the target protein.

The differential activity of enantiomers is a well-established phenomenon in pharmacology. Generally, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be inactive, less active, or even contribute to off-target effects. This stereospecificity arises because the precise spatial arrangement of atoms in the eutomer allows for optimal complementary interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with the chiral binding site of the biological target. Studies on chiral natural products have consistently shown that stereochemistry has a critical impact on target binding, metabolism, and distribution. For some compounds, stereochemistry can even influence transport across cell membranes, resulting in a stereospecific uptake.

For the chroman-4-amine class, the specific (R)- or (S)-configuration at the C4 carbon is expected to be a major determinant of mechanistic activity. The orientation of the amine group will determine its ability to form key hydrogen bonds or salt bridges within a receptor's binding pocket. Therefore, the synthesis of enantiomerically pure compounds like this compound is critical for elucidating the precise mechanism of action and ensuring selective engagement with the intended biological target.

Systemic Investigation of Substituent Effects on the Chroman-4-amine Scaffold

The chroman ring system offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups impact biological activity. Modifications at the 2-, 3-, 6-, 7-, and 8-positions have been explored in related chroman scaffolds to map out the SAR.

Modifications on the Chroman Ring System (e.g., 2-, 3-, 6-, 7-, 8-positions)

Research on various chroman derivatives has provided valuable insights into the effects of substituents at different positions. For a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, specific patterns emerged. researchgate.net

2-Position: An alkyl chain with three to five carbons in this position was found to be crucial for high potency. researchgate.net

6- and 8-Positions: Larger, electron-withdrawing groups at these positions were favorable for activity. researchgate.net In fact, the substituent at the 6-position was determined to be more important for activity than the one at the 8-position. The unsubstituted parent compound was inactive, highlighting the necessity of substituents on the aromatic ring. researchgate.net

7-Position: A single example of a substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity in the chroman-4-one series. researchgate.net

These findings suggest a complex interplay of steric and electronic factors that define the activity of the chroman scaffold. The table below summarizes the SAR data for chroman-4-one derivatives as SIRT2 inhibitors, which can serve as a guide for understanding potential modifications to the this compound structure.

Interactive Data Table: SAR of Chroman-4-one Derivatives as SIRT2 Inhibitors Data extrapolated from studies on related scaffolds and may not be directly predictive for all targets.

| Position of Substitution | Favorable Substituents | Unfavorable/Weak Substituents | Rationale/Observation |

| 2 | Alkyl chain (3-5 carbons) | - | Appears crucial for high potency. researchgate.net |

| 6 | Larger, electron-withdrawing groups | Small or no substituent | More important for activity than the 8-position. researchgate.net |

| 7 | - | Fluorine (in the specific series studied) | Showed only weak inhibitory activity. researchgate.net |

| 8 | Larger, electron-withdrawing groups | - | Contributes to potency, but less than the 6-position. researchgate.net |

This systematic investigation underscores the sensitivity of the chroman scaffold to substitution patterns. While the 6-bromo and 7-fluoro substitution in this compound provides a specific electronic and steric profile, further modifications at other positions, guided by these SAR principles, could be explored to fine-tune its biological activity.

Structural Variations of the Amine Moiety (e.g., N-Substitutions, Derivatives)

Potential derivatization strategies for the amine moiety include:

N-Alkylation: Introduction of small or bulky alkyl groups.

N-Acylation: Formation of amide derivatives.

N-Arylation: Attachment of aromatic or heteroaromatic rings.

Formation of Schiff bases and hydrazones: While typically derived from a ketone, similar C=N bond-forming reactions could be explored. Research on the parent chroman-4-one scaffold has shown that it readily reacts with hydrazine (B178648) derivatives to form hydrazones, indicating the reactivity of the C-4 position. researchgate.net

These modifications would alter the amine's basicity, hydrogen bonding capacity, and steric profile, which are key determinants of biological function. The exploration of such derivatives is a logical next step in elucidating the full therapeutic potential of this chroman-4-amine scaffold.

Elucidation of Molecular Mechanisms in Biological Systems (Non-Clinical Focus)

The chroman scaffold is a versatile platform that has been shown to interact with various biological targets. Investigations into related chroman-4-one derivatives provide a foundational understanding of the potential molecular mechanisms that could be modulated by this compound.

Sirtuin 2 (SIRT2) Inhibition:

Sirtuins are a class of NAD⁺-dependent deacetylases involved in critical cellular processes, including aging, cell cycle regulation, and neurodegeneration. acs.orgnih.govnih.gov Specifically, SIRT2 has emerged as a therapeutic target for cancer and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Extensive research on chroman-4-one derivatives has identified them as potent and selective inhibitors of SIRT2. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the chroman ring is crucial for inhibitory activity. acs.org Key findings include:

Substitution at C-2: An alkyl chain of three to five carbons in the 2-position is optimal for potency. acs.org

Substitution on the Benzene (B151609) Ring: Larger, electron-withdrawing groups at the 6- and 8-positions, such as bromo substituents, are favorable for high potency. nih.govnih.gov The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.govnih.gov

The Carbonyl Group: The C-4 carbonyl group was found to be essential for the SIRT2 inhibitory activity of the chroman-4-one series. acs.org

The mechanism of inhibition involves preventing the deacetylation of SIRT2 substrates, such as α-tubulin. nih.gov Given that this compound possesses the bromo and fluoro substitutions often associated with potent bioactivity in the chroman-4-one series, it represents an interesting scaffold for SIRT2 inhibition studies. However, the replacement of the critical C-4 carbonyl with an amine group means that its inhibitory profile cannot be directly assumed and requires empirical investigation.

SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 Inhibition IC₅₀ (µM) | Selectivity over SIRT1 & SIRT3 |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 nih.govnih.gov | High nih.gov |

| 6,8-dichloro-2-pentylchroman-4-one (1a) | 2-pentyl, 6-chloro, 8-chloro | 6.8 acs.org | High acs.org |

Pteridine Reductase 1 (PTR1) Inhibition:

Pteridine reductase 1 (PTR1) is a vital enzyme in trypanosomatid parasites, such as Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania species. nih.govnih.gov PTR1 provides a bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target, thus contributing to drug resistance. nih.govacs.org Inhibiting PTR1 is a promising strategy for developing new anti-trypanosomatidic agents. nih.gov

Studies have shown that compounds based on the chroman-4-one scaffold can act as PTR1 inhibitors. nih.govnih.gov A series of flavanone (B1672756) (2-phenylchroman-4-one) derivatives were synthesized and evaluated against PTR1 from T. brucei (TbPTR1) and L. major (LmPTR1). One of the most potent compounds identified demonstrated an IC₅₀ value of 31 µM against TbPTR1. nih.gov X-ray crystallography studies have revealed the binding modes of these inhibitors within the active site of PTR1, providing a basis for structure-based drug design. nih.gov Although this research focuses on the chroman-4-one core, it establishes the chroman scaffold as a viable starting point for designing PTR1 inhibitors.

PTR1 Inhibition by a Chroman-4-one Analogue

| Compound | Enzyme Target | Inhibition IC₅₀ (µM) |

|---|---|---|

| Flavanone Analogue (Compound 1) | Trypanosoma brucei PTR1 (TbPTR1) | 31 nih.gov |

The inhibition of enzymes like SIRT2 and PTR1 by chroman derivatives leads to the modulation of key cellular pathways.

Cell Cycle and Cytoskeletal Dynamics: Inhibition of SIRT2 by chroman-4-ones results in the hyperacetylation of α-tubulin, a major component of microtubules. acs.orgnih.gov This modification can disrupt microtubule dynamics, leading to cell cycle arrest and an inhibition of tumor cell proliferation, highlighting a potential anticancer mechanism. nih.gov

Folate Metabolism in Parasites: By inhibiting PTR1, chroman-based compounds can disrupt the folate synthesis pathway in trypanosomatid parasites. nih.govacs.org This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption is lethal to the parasite. This mechanism is particularly valuable as PTR1 is absent in human cells, offering a selective target. nih.gov

Somatostatin (B550006) Signaling: Activation of somatostatin receptors initiates complex intracellular signaling cascades that involve cyclic AMP (cAMP), phospholipase C (PLC), and MAP kinases. nih.gov These pathways ultimately influence cellular processes such as growth, differentiation, and hormone secretion. nih.gov

Somatostatin is a peptide hormone that regulates a wide range of physiological functions by binding to five distinct G protein-coupled receptors (SSTR1-SSTR5). nih.gov These receptors are significant targets in the treatment of neuroendocrine tumors. nih.gov

A scaffold-based approach has been used to develop non-peptidic somatostatin mimetics using chroman-4-one and chromone (B188151) cores. nih.gov These molecules were designed to adopt conformations that mimic the crucial β-turn structure of native somatostatin, which is essential for receptor binding. nih.gov By introducing side-chain equivalents of the key Trp8 and Lys9 residues of somatostatin onto the chroman scaffold, researchers developed compounds with affinity for somatostatin receptors, particularly sst2 and sst4. nih.gov This demonstrates that the rigid bicyclic structure of the chroman ring system can serve as a template for presenting the necessary pharmacophoric elements for somatostatin receptor binding.

Binding Affinity of Chroman-4-one Based Somatostatin Mimetics

| Compound | Receptor Target | Binding Affinity (Kᵢ) |

|---|---|---|

| Chroman-4-one derivative (Compound 4) | sst2 | Low µM range nih.gov |

| Chroman-4-one derivative (Compound 4) | sst4 | Low µM range nih.gov |

| Chromone derivative (Compound 9) | sst2 | Low µM range nih.gov |

These findings suggest that the this compound scaffold could also be a promising starting point for designing ligands targeting somatostatin receptors or other G protein-coupled receptors, pending further investigation into how the C-4 amine influences receptor interaction compared to the C-4 ketone.

Advanced Research Methodologies and Analytical Techniques for R 6 Bromo 7 Fluorochroman 4 Amine Studies

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the analysis of pharmaceutical compounds, ensuring the purity and correct stereochemical configuration of the molecule under investigation. tricliniclabs.commoravek.com For a chiral compound such as (R)-6-Bromo-7-fluorochroman-4-amine, both achiral and chiral chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. moravek.com This method separates components in a liquid sample by passing them through a column packed with a stationary phase at high pressure. tricliniclabs.commoravek.com The separation is based on the differential interactions of the analyte and any impurities with the stationary and mobile phases.

A typical HPLC method for a halogenated chroman derivative would utilize a reversed-phase column, such as a C18 column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic chroman structure is expected to possess a chromophore that absorbs UV light. nih.gov The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. chromforum.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of a Chroman Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Chiral HPLC for Enantiomeric Separation and Purity

Given that the biological activity of chiral molecules often resides in a single enantiomer, verifying the enantiomeric purity of this compound is critical. Chiral HPLC is the gold standard for separating enantiomers. chiralpedia.comyakhak.org This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scas.co.jp

For primary amines like the target compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are often effective. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. scas.co.jpsigmaaldrich.com The mobile phase in chiral HPLC is typically a non-polar solvent system, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), which modulates the interactions between the enantiomers and the CSP. yakhak.org The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of a Chroman Amine

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) Coated on Silica Gel |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

| Expected Elution Order | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |

In Vitro Cellular Assays for Mechanistic Investigation (Excluding Clinical Human Trial Data)

In vitro cellular assays are crucial for understanding how this compound interacts with biological systems at the molecular and cellular levels, without involving human subjects. nih.gov These assays can provide insights into target engagement, pathway modulation, and cellular responses.

Cell-Based Assays for Target Engagement and Pathway Modulation

Target engagement assays are designed to confirm that a compound physically interacts with its intended protein target within a cellular environment. nih.govyoutube.com A variety of biophysical techniques can be adapted for this purpose. For instance, the Cellular Thermal Shift Assay (CETSA) measures the change in the thermal stability of a target protein upon ligand binding. youtube.com An increase in the melting temperature of the target protein in the presence of this compound would indicate direct binding.

Following the confirmation of target engagement, pathway modulation studies can be conducted. If the target of this compound is an enzyme or a receptor involved in a known signaling pathway, downstream effects can be measured. For example, if the target is a kinase, a Western blot analysis could be used to measure the phosphorylation status of its substrates. Alternatively, reporter gene assays can be employed where the expression of a reporter protein (e.g., luciferase) is placed under the control of a transcription factor regulated by the pathway of interest.

Mechanistic Studies of Cellular Responses (e.g., Cytotoxicity in specific cell lines for mechanistic insight)

To understand the functional consequences of target engagement and pathway modulation, the cellular responses induced by this compound are investigated. Cytotoxicity assays are a common starting point, particularly in the context of anticancer research. irjmets.comnih.govconsensus.app These assays measure the compound's ability to kill or inhibit the proliferation of cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.gov The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can be determined across a panel of cell lines to identify sensitive and resistant cancer types. irjmets.comconsensus.app Such studies on related chromane (B1220400) derivatives have identified compounds with moderate to potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Further mechanistic studies could involve cell cycle analysis by flow cytometry to see if the compound causes arrest at a particular phase, or apoptosis assays (e.g., Annexin V staining) to determine if it induces programmed cell death. tandfonline.com

Table 3: Hypothetical Cytotoxicity Data for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 35.5 |

| A549 | Lung Carcinoma | 42.1 |

| HL-60 | Promyelocytic Leukemia | 28.9 |

| MOLT-4 | T-cell Leukemia | 19.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on findings for similar chromane structures. nih.govtandfonline.com

Development and Validation of Analytical Methods for Research-Level Quantification

For the reliable use of this compound in research, the analytical methods for its quantification must be developed and validated. nih.govnih.gov This process ensures that the method is accurate, precise, specific, and robust for its intended purpose. Validation is typically performed according to guidelines from regulatory bodies or established scientific principles. yakhak.orgnih.gov

The validation of an HPLC method, for instance, would involve assessing parameters such as:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

A generic gas chromatography (GC) method may also be validated for quantifying residual amines if applicable to the synthetic process. researchgate.net

Future Research Directions and Unexplored Avenues for R 6 Bromo 7 Fluorochroman 4 Amine

Development of Novel and Sustainable Synthetic Strategies (e.g., Green Chemistry Approaches)

Key areas for exploration include:

Catalytic Asymmetric Synthesis: Investigating novel catalytic systems for the enantioselective synthesis of the chiral amine is paramount. This could involve exploring new metal catalysts or organocatalysts to achieve high yields and enantioselectivity, thereby avoiding classical resolution steps which are inherently inefficient.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps. acs.org This technology can enable the use of reaction conditions that are not feasible in traditional batch processes, potentially leading to higher yields and purities. acs.org

Biocatalysis: Employing enzymes for specific transformations, such as the reduction of a corresponding ketone to the amine, could offer a highly selective and environmentally friendly alternative to traditional chemical reductants.

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including chromene derivatives. nih.govresearchgate.net Their application to the synthesis of (R)-6-Bromo-7-fluorochroman-4-amine could lead to more efficient processes.

| Green Chemistry Approach | Potential Benefits for Synthesizing this compound |

| Catalytic Asymmetric Synthesis | Higher efficiency, reduced waste from chiral resolution |

| Flow Chemistry | Improved safety, scalability, and reaction control |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact |

| Microwave/Ultrasound | Faster reaction times, increased yields, energy efficiency |

Integration of Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling and simulation are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. nih.gov For this compound, computational approaches can guide future research in several ways:

Target Identification and Binding Prediction: Docking studies and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets. This can help in prioritizing experimental screening efforts and in identifying potential new therapeutic applications. Recent studies on other chroman derivatives have successfully used molecular dynamics to predict binding to targets like PD-L1. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: In silico modeling can be employed to design and evaluate virtual libraries of derivatives of this compound. By systematically modifying the substituents on the chroman ring, it is possible to predict how these changes will affect biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

ADME-Tox Prediction: Computational models can predict potential toxicity and metabolic liabilities of the compound and its derivatives, allowing for the early deselection of candidates with unfavorable profiles and reducing the reliance on animal testing. researchgate.net

Exploration of Undiscovered Mechanistic Pathways and Novel Biological Targets

Potential areas of investigation include:

Phenotypic Screening: High-throughput phenotypic screening in various disease models (e.g., cancer cell lines, neuronal cells) can help to identify unexpected biological activities and provide clues about the compound's mechanism of action.

Target Deconvolution: Once a phenotypic effect is observed, various techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be used to identify the specific protein target(s) of this compound.

Investigation of Fluorine and Bromine Effects: The fluorine and bromine atoms can significantly influence the compound's properties, including its binding affinity, metabolic stability, and membrane permeability. researchgate.net Research into how these halogens contribute to the biological activity will be crucial for understanding its mechanism and for designing more potent derivatives. The introduction of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance the properties of drug candidates. nih.govresearchgate.net

Design and Synthesis of Advanced Chemical Probes for Mechanistic Interrogation

To facilitate the study of its biological function, the design and synthesis of chemical probes based on the this compound scaffold are essential. These probes are valuable tools for target identification, validation, and imaging.

Examples of potential chemical probes include:

Biotinylated or Tagged Derivatives: The synthesis of derivatives containing a biotin (B1667282) tag or a fluorescent dye would enable pull-down assays to identify binding partners and for use in cellular imaging studies to visualize the compound's subcellular localization.

Photoaffinity Probes: Incorporating a photoreactive group into the molecule would allow for covalent cross-linking to its biological target upon photoirradiation, facilitating target identification.

Radiolabeled Analogs: The synthesis of a radiolabeled version of this compound could be used in positron emission tomography (PET) imaging studies to investigate its biodistribution and target engagement in vivo.

The development of such probes, as demonstrated for other compounds, is a powerful strategy for elucidating complex biological pathways. ljmu.ac.uk

Collaborative Research Initiatives for Multidisciplinary Investigation

The comprehensive investigation of this compound, from fundamental synthesis to preclinical evaluation, will require a multidisciplinary approach. Fostering collaborations between different research groups can accelerate progress and lead to more impactful discoveries.

Key collaborative efforts could include:

Academia-Industry Partnerships: Collaborations between academic labs with expertise in synthetic chemistry and computational modeling, and pharmaceutical companies with resources for high-throughput screening and drug development, can bridge the gap between basic research and clinical application. acs.org

International Research Networks: Establishing or joining international networks focused on heterocyclic chemistry or specific disease areas can provide access to a broader range of expertise, technologies, and funding opportunities. europa.eu Such collaborations have proven effective in discovering new antimicrobial compounds. researchgate.net

Open Science Initiatives: Sharing data and research findings through open access platforms can stimulate further research and avoid duplication of effort, ultimately accelerating the development of new therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing enantiomerically pure (R)-6-Bromo-7-fluorochroman-4-amine?

- Methodology :

- Chiral pool synthesis : Use enantiopure starting materials (e.g., chroman derivatives) with bromo- and fluoro-substituents. For example, bromination/fluorination of pre-functionalized chroman precursors (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid analogs ).

- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands to control stereochemistry during C-Br bond formation .

- Resolution techniques : Use chiral stationary-phase HPLC or diastereomeric salt formation (e.g., with tartaric acid derivatives) to separate enantiomers .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology :

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Analytical checks : Use LC-MS to detect impurities (>98% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL validate the stereochemical configuration of this compound?

- Methodology :

- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain reflection data. SHELXT ( ) automates space-group determination and initial structure solution .

- Refinement : Apply SHELXL’s least-squares refinement with anisotropic displacement parameters for heavy atoms (Br, F). Validate the R-factor (<5%) and residual electron density maps .

- Stereochemical assignment : Confirm the (R)-configuration via Flack parameter analysis and compare with known chiral chroman derivatives .

Q. What strategies mitigate discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- Multi-technique validation : Cross-reference DFT-calculated reaction pathways (e.g., Fukui indices for electrophilic attack) with experimental kinetic studies (NMR monitoring) .

- Error analysis : Quantify solvent effects (e.g., DMSO vs. ethanol) using COSMO-RS simulations and adjust computational models accordingly .

- Contradiction resolution : Apply the FINER framework () to refine hypotheses, ensuring feasibility and relevance to observed outcomes .

Q. How should researchers design biological activity studies for this compound?

- Methodology :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- In vivo testing : Formulate the compound in DMSO/PEG300 (80:20 v/v) for IP/IV administration in rodent models, with dose-response studies .

- Controls : Include enantiomeric (S)-form and unsubstituted chroman-4-amine analogs to isolate stereochemical and substituent effects .

Data Analysis and Interpretation

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology :

- Multi-spectral correlation : Compare 2D NMR (HSQC, HMBC) with IR and Raman spectra to assign ambiguous peaks (e.g., overlapping Br/F substituent signals) .

- Statistical validation : Use principal component analysis (PCA) to identify outliers in batch syntheses .

- Peer consultation : Engage crystallography or spectroscopy experts via academic forums to interpret complex datasets .

Q. What advanced techniques characterize the compound’s stability under varying pH conditions?

- Methodology :

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via UPLC-PDA. Identify byproducts using HR-MS .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Methodological Frameworks

Q. How can the FINER criteria improve experimental design for studying this compound?

- Application :

- Feasibility : Prioritize synthesis steps with >70% reported yields (e.g., bromination of fluorochroman precursors ).

- Novelty : Investigate understudied biological targets (e.g., GPCRs) using structure-activity relationship (SAR) models .

- Ethical compliance : Adhere to OECD guidelines for acute toxicity testing in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.